Hdac6-IN-50

HDAC6 Enzymatic Assay Inhibitor

Hdac6-IN-50 (Compound 4, CAS: 3060094-56-3) is a polyfunctionalized indole derivative that acts as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating an IC50 of 35 nM in cell-free enzymatic assays. This compound is a hybrid molecule that juxtaposes pharmacophoric elements of Contilisant and Tubastatin A, designed as a multifunctional ligand for the study of neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD).

Molecular Formula C25H28N4O5S
Molecular Weight 496.6 g/mol
Cat. No. B15584974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-50
Molecular FormulaC25H28N4O5S
Molecular Weight496.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H28N4O5S/c1-2-11-27-14-16-28(17-15-27)12-3-18-34-22-6-9-24-21(19-22)10-13-29(24)35(32,33)23-7-4-20(5-8-23)25(30)26-31/h1,4-10,13,19,31H,3,11-12,14-18H2,(H,26,30)
InChIKeyGLTMLUZWBIWFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hdac6-IN-50 as a Potent HDAC6 Inhibitor for Neurodegenerative Disease Research Procurement


Hdac6-IN-50 (Compound 4, CAS: 3060094-56-3) is a polyfunctionalized indole derivative that acts as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating an IC50 of 35 nM in cell-free enzymatic assays [1]. This compound is a hybrid molecule that juxtaposes pharmacophoric elements of Contilisant and Tubastatin A, designed as a multifunctional ligand for the study of neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

The Imperative of HDAC6 Isoform Selectivity: Why Generic Substitution Fails with Hdac6-IN-50


The HDAC enzyme family comprises 18 isoforms with distinct and often opposing biological functions. Broad-spectrum HDAC inhibitors (pan-HDACi) can lead to significant off-target toxicities, including cardiotoxicity and myelosuppression, due to the inhibition of class I HDACs (e.g., HDAC1/2/3). Hdac6-IN-50 is not a generic pan-HDACi; it is a rationally designed, hybrid molecule that is part of a series developed for a specific isoform selectivity profile [1]. Simple replacement with another HDAC6 inhibitor or a pan-HDACi cannot replicate its unique polypharmacology, which was engineered to address multiple disease hallmarks in neurodegenerative models, thereby making cross-substitution a high-risk strategy for experimental integrity [1].

Quantitative Comparative Evidence for Hdac6-IN-50 Against Leading HDAC6 Inhibitors


In Vitro HDAC6 Inhibition Potency of Hdac6-IN-50 Compared to Tubastatin A and Nexturastat A

Hdac6-IN-50 demonstrates a potent IC50 of 35 nM against HDAC6 in a cell-free enzymatic assay [1]. This potency is comparable to the well-established HDAC6 inhibitor Tubastatin A (IC50 = 15 nM) [2] but is approximately 7-fold less potent than Nexturastat A (IC50 = 5.02 nM) [3]. The data confirms Hdac6-IN-50 as a robust HDAC6 inhibitor suitable for studies where nanomolar-range inhibition is required.

HDAC6 Enzymatic Assay Inhibitor

Functional Efficacy in In Vivo Models of Parkinson's Disease: A Unique Differentiation for Hdac6-IN-50

In contrast to many HDAC6 inhibitors whose activity is limited to in vitro or cellular assays, Hdac6-IN-50 has demonstrated quantifiable in vivo efficacy in a Drosophila melanogaster model of Parkinson's disease (PD) [1]. The compound attenuated multiple PD-like phenotypes, including motor defects, oxidative stress, and mitochondrial dysfunction. This in vivo functional validation is a key differentiator, as it provides a direct line of evidence for the compound's ability to engage its target and produce a meaningful physiological effect in a whole-organism disease model.

Parkinson's Disease In Vivo Drosophila Model

Functional Efficacy in In Vivo Models of Alzheimer's Disease: A Unique Differentiation for Hdac6-IN-50

Hdac6-IN-50 has been validated in a transgenic Caenorhabditis elegans model of Alzheimer's disease (AD), the CL2006 strain [1]. The compound was shown to be non-toxic, inhibit age-related paralysis, and improve cognition as measured by a thrashing assay. This is a significant differentiator, as it provides in vivo proof-of-concept for its activity in a second major neurodegenerative indication, Alzheimer's disease. This dual in vivo validation across distinct animal models and disease indications sets it apart from many HDAC6 inhibitors that are only characterized in vitro.

Alzheimer's Disease In Vivo C. elegans Model

Differentiated Polypharmacology: Rational Hybrid Design of Hdac6-IN-50

Hdac6-IN-50 is not a simple HDAC6 inhibitor; it is a rationally designed hybrid molecule that combines pharmacophoric elements of Contilisant and Tubastatin A [1]. This design strategy was explicitly undertaken to create a 'multifunctional ligand' capable of addressing multiple disease hallmarks. While the exact multi-target profile beyond HDAC6 inhibition has not been fully deconvoluted, the design principle and the resulting in vivo efficacy in complex disease models suggest a polypharmacological mechanism distinct from a single-target approach. This makes the compound a unique probe for studying integrated biological responses rather than just HDAC6 catalytic inhibition.

Multitarget Ligand Hybrid Molecule Polypharmacology

Primary Research and Industrial Applications for Hdac6-IN-50 in Neurodegenerative Disease Studies


Preclinical Drug Discovery for Parkinson's Disease

Hdac6-IN-50 is a top-tier candidate for PD drug discovery programs that require a chemically tractable, HDAC6-targeting probe with validated in vivo activity. Its demonstrated ability to attenuate motor defects and oxidative stress in a Drosophila PD model makes it suitable for target validation, lead optimization studies, and as a reference compound for benchmarking novel PD therapeutics [1].

Mechanistic Studies in Alzheimer's Disease and Tauopathies

The compound's efficacy in a C. elegans model of AD—specifically its ability to inhibit age-related paralysis and improve cognition—positions it as a valuable tool for dissecting the role of HDAC6 in tauopathies and Aβ toxicity [1]. It can be used to study the downstream effects of HDAC6 inhibition on protein aggregation, autophagy, and neuronal function in these disease contexts.

Polypharmacology and Systems Biology Research

Given its rational design as a hybrid of Contilisant and Tubastatin A, Hdac6-IN-50 is uniquely suited for polypharmacology studies aimed at understanding how simultaneous engagement of multiple targets (including HDAC6 and potentially other proteins) can produce synergistic therapeutic effects in complex neurodegenerative disorders [1].

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